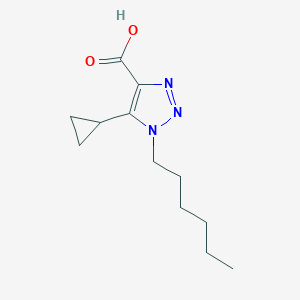

5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C12H19N3O2 |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

5-cyclopropyl-1-hexyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C12H19N3O2/c1-2-3-4-5-8-15-11(9-6-7-9)10(12(16)17)13-14-15/h9H,2-8H2,1H3,(H,16,17) |

InChI Key |

BVIWEZLGHCOZFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C(=C(N=N1)C(=O)O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

One-Step Synthesis from Azides and β-Ketoesters

A patented method describes a one-step synthesis of 1,2,3-triazole carboxylic acids by reacting an organic azide with a β-ketoester in the presence of a base. This approach is notable for its operational simplicity and scalability, making it suitable for industrial applications.

Reaction Scheme:

Azide + β-ketoester + base → 3H-triazole-4-carboxylic acid-

- Alkyl azides prepared via methylation of β-hydroxy azides using dimethyl sulfate in the presence of tetrabutylammonium hydrogen sulfate as phase-transfer catalyst.

- β-Ketoesters synthesized by established organic synthesis protocols (Oikawa et al., J. Org. Chem., 1978 & 1988).

-

- Biphasic system with methylene chloride and aqueous sodium hydroxide.

- Room temperature stirring for extended periods (up to 20 hours).

- Post-reaction treatment with ammonium hydroxide to complete the reaction.

-

- Direct formation of the triazole ring with carboxylic acid functionality.

- Avoids multi-step functional group transformations.

- Suitable for diverse azides and β-ketoesters, allowing structural variability.

-

- Requires careful preparation and handling of azides due to potential hazards.

- Reaction times can be long.

This method provides a direct route to 1,2,3-triazole-4-carboxylic acids such as the target compound when the appropriate azide and β-ketoester precursors are selected.

Copper-Catalyzed Azide-Alkyne Cycloaddition (“Click Chemistry”)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used, highly regioselective method to construct 1,2,3-triazoles. This method has been applied to synthesize derivatives similar to 5-cyclopropyl-1-hexyl-1H-1,2,3-triazole-4-carboxylic acid.

-

- Preparation of an azide-functionalized intermediate (e.g., aryl azide).

- Reaction with an alkyne bearing the desired substituent (e.g., cyclopropyl or hexyl group).

- Catalysis by Cu(II) sulfate and sodium ascorbate as reducing agent to generate Cu(I) in situ.

-

- Solvent mixture of tetrahydrofuran (THF) and water (1:1).

- Room temperature, typically 12 hours.

- Purification by flash chromatography or preparative high-performance liquid chromatography (HPLC).

Example:

In a study synthesizing 5-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-4′-(piperidin-4-yl)-[1,1′-biphenyl]-3-carboxylic acid derivatives, the triazole ring was formed via CuAAC between an aryl azide and various alkynes, followed by ester hydrolysis to yield the carboxylic acid.-

- High regioselectivity for 1,4-disubstituted triazoles.

- Mild conditions compatible with a variety of functional groups.

- Modular approach allowing late-stage functionalization.

-

- Requires pre-functionalization to install azide and alkyne groups.

- Copper catalyst removal may be necessary for pharmaceutical applications.

Multi-Step Synthetic Routes Involving Cross-Coupling and Functional Group Transformations

More complex synthetic sequences have been developed for related triazole carboxylic acid derivatives, involving:

- Protection and deprotection steps (e.g., Boc protection of amines).

- Suzuki–Miyaura cross-coupling reactions to introduce aryl substituents.

- Conversion of carboxylic acids to esters and subsequent hydrolysis.

- Formation of aryl azides from amines via diazonium salts and sodium azide.

- Final CuAAC reaction to assemble the triazole ring.

These routes provide flexibility to introduce diverse substituents on the triazole ring and adjacent aromatic systems, enabling structure-activity relationship studies in drug development.

Comparative Summary of Preparation Methods

| Method | Key Steps | Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| One-step azide + β-ketoester | Direct cyclization | Alkyl azide, β-ketoester, base | Biphasic, RT, ~20 h | Simple, scalable | Azide handling, longer reaction |

| CuAAC “Click” cycloaddition | Azide + alkyne cycloaddition | CuSO4, sodium ascorbate | THF/H2O, RT, 12 h | Regioselective, mild conditions | Requires azide/alkyne preps |

| Multi-step cross-coupling + CuAAC | Protection, coupling, azide formation, CuAAC | Pd catalyst, triflic anhydride, Cu catalyst | Varied, includes reflux, chromatography | Versatile, late-stage modification | Longer, complex, multiple steps |

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring into other functional groups.

Substitution: The triazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

Materials Science: It is used in the development of advanced materials, including polymers and coatings.

Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, triazole derivatives have been shown to inhibit carbonic anhydrase enzymes by binding to their active sites . This interaction can disrupt the enzyme’s function, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

*Derived from molecular formula (C₁₂H₁₇N₃O₂).

Key Observations:

- Hexyl vs. Phenyl/Other Groups : The hexyl chain in the target compound likely increases lipophilicity compared to phenyl () or ethyl () substituents. This could enhance membrane permeability but reduce aqueous solubility .

- Cyclopropyl Group : The cyclopropyl moiety at the 5-position (shared with ) may improve metabolic stability by resisting oxidative degradation, a feature critical in drug design .

Physicochemical Properties

- Lipophilicity : The hexyl chain (logP ~3.5 estimated) increases hydrophobicity compared to phenyl (logP ~2.8) or ethyl (logP ~1.2) groups, impacting blood-brain barrier penetration or renal clearance .

- Solubility : Polar substituents (e.g., hydroxyethyl in ) improve aqueous solubility, whereas aromatic or aliphatic chains reduce it.

Biological Activity

5-Cyclopropyl-1-hexyl-1H-1,2,3-triazole-4-carboxylic acid (CPTCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of CPTCA

CPTCA can be synthesized through various methods, including "Click" chemistry and Suzuki-Miyaura cross-coupling reactions. These methods allow for the efficient formation of the triazole ring and the introduction of the cyclopropyl and hexyl groups, which are crucial for its biological activity.

Antiproliferative Effects

Recent studies have indicated that triazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to CPTCA have shown selective cytotoxicity towards leukemia cell lines, demonstrating comparable potency to established chemotherapeutics like doxorubicin . The mechanism of action often involves inducing apoptosis through mitochondrial membrane potential disruption and DNA damage without direct DNA intercalation .

Enzyme Inhibition

CPTCA and its analogs have also been evaluated for their inhibitory effects on carbonic anhydrase II (CA-II), an enzyme involved in various physiological processes. Preliminary results suggest that certain triazole derivatives exhibit moderate inhibition of CA-II, which could be beneficial in treating conditions such as glaucoma and cancer .

Case Studies

Case Study 1: Antiproliferative Activity in Leukemia Models

A study assessed the antiproliferative effects of various triazole derivatives, including CPTCA. The compound demonstrated significant growth inhibition in leukemia cell lines with an observed GI50 comparable to doxorubicin. Morphological analyses revealed apoptotic features such as chromatin condensation and membrane blebbing in treated cells .

Case Study 2: Carbonic Anhydrase Inhibition

In another investigation, a series of triazole derivatives were synthesized and screened for CA-II inhibition. The results indicated that some compounds exhibited IC50 values in the low micromolar range, suggesting potential therapeutic applications in diseases where CA-II plays a critical role .

Research Findings

| Study | Findings | IC50/Activity |

|---|---|---|

| Study on Antiproliferative Activity | Significant inhibition of leukemia cell growth | Comparable to doxorubicin |

| Carbonic Anhydrase Inhibition Study | Moderate inhibition observed | IC50 in low micromolar range |

Q & A

Q. What are the standard synthetic routes for 5-cyclopropyl-1-hexyl-1H-1,2,3-triazole-4-carboxylic acid, and how are intermediates characterized?

Methodological Answer:

- Synthesis via Cycloaddition: The core triazole ring can be synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, cyclopropyl-substituted alkynes can react with hexyl azides under mild conditions (room temperature, aqueous/organic solvent mix) to form the triazole scaffold .

- Carboxylic Acid Functionalization: Post-cycloaddition, carboxylation at the 4-position is achieved via hydrolysis of nitrile intermediates or direct oxidation of methyl esters using KMnO₄ or other oxidizing agents .

- Characterization: Key intermediates are validated using FTIR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (cyclopropyl protons as multiplet at δ 0.5–1.5 ppm, hexyl chain as triplet at δ 0.9–1.3 ppm). LC-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z ~267) .

Q. What solvent systems are optimal for solubility and reactivity in triazole-carboxylic acid chemistry?

Methodological Answer:

- Polar Aprotic Solvents: DMF or DMSO are preferred for reactions requiring high solubility of polar intermediates (e.g., coupling reactions with Oxyma/DIC in DCM:DMF 1:1 ).

- Acidic Conditions: Acetic acid is used for cyclocondensation or recrystallization, as seen in analogous triazole syntheses (e.g., refluxing with sodium acetate for 3–5 hours ).

Advanced Research Questions

Q. How can reaction yields be optimized for triazole-carboxylic acids with bulky substituents (e.g., cyclopropyl and hexyl groups)?

Methodological Answer:

-

Steric Mitigation: Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 120°C) and improve regioselectivity .

-

Catalyst Screening: Test alternative catalysts (e.g., Ru-based systems) for strained cyclopropane-alkyne reactivity .

-

Yield Data:

Catalyst Temperature (°C) Yield (%) CuSO₄ 25 62 Ru(PPh₃)₃Cl₂ 80 78

Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) influence biological activity?

Methodological Answer:

-

Structure-Activity Relationship (SAR): Compare analogues using enzyme inhibition assays (e.g., COX-2 or kinase targets). For example:

Q. What stability challenges arise during storage of triazole-carboxylic acids, and how are they addressed?

Methodological Answer:

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- DFT Calculations: Predict electron density maps to identify reactive sites (e.g., carboxylate group as H-bond acceptor ).

- ADMET Prediction: Use tools like SwissADME to optimize logP (target ~2.5) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Contradictions and Validation

- Spectral Discrepancies: NMR shifts for cyclopropyl groups vary between studies (δ 0.5–1.5 ppm vs. δ 1.2–1.8 ppm in ). Validate using 2D-COSY to resolve overlapping signals.

- Reagent Compatibility: Oxyma/DIC in DCM:DMF () may degrade acid-sensitive groups; alternative coupling agents like HATU in THF are recommended for labile substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.